molecular formula C10H18O5 B14360418 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one CAS No. 90603-99-9

4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one

Cat. No.: B14360418
CAS No.: 90603-99-9
M. Wt: 218.25 g/mol
InChI Key: MTEFXTBRXFORQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one is a cyclohexanone derivative functionalized with two 2-hydroxyethoxy groups at the 4,4-positions. Cyclohexanone derivatives are widely studied for their roles in organic synthesis, catalysis, and material science, particularly in the development of fluorescent sensors, pharmaceuticals, and polymers .

Properties

CAS No.

90603-99-9

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

4,4-bis(2-hydroxyethoxy)cyclohexan-1-one

InChI

InChI=1S/C10H18O5/c11-5-7-14-10(15-8-6-12)3-1-9(13)2-4-10/h11-12H,1-8H2

InChI Key

MTEFXTBRXFORQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(OCCO)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions, such as temperature, pH, and reaction time, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways The hydroxyethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity

Comparison with Similar Compounds

Comparison with Structural Analogues

Bis(benzylidene)cyclohexanones
  • Example: 2,6-Bis((E)-4-chlorobenzylidene)cyclohexan-1-one (CAS 6275-32-7) Synthesis: Base-catalyzed aldol condensation of 4-chlorobenzaldehyde and cyclohexanone yields this compound with 74% efficiency . Applications: Used as fluorescent sensors for metal ions (e.g., Ni²⁺) due to conjugated π-systems formed by benzylidene groups . Contrast: Unlike 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one, benzylidene substituents enhance electron delocalization but reduce hydrophilicity .
Hydroxy-Substituted Analogues
  • Example: 1,1-Bis(4-hydroxyphenyl)cyclohexane (CAS 843-55-0) Properties: Exhibits phenolic hydroxyl groups, enabling hydrogen bonding and applications in polymer crosslinking. Contrast: The hydroxyethoxy groups in this compound may improve solubility in polar solvents compared to phenolic analogues .

Physicochemical and Toxicological Comparisons

Table 1: Key Properties of Cyclohexanone Derivatives
Compound Name Substituents Key Applications Toxicity Notes References
This compound 2-hydroxyethoxy (4,4-) Hypothesized: Polymer precursors, drug intermediates Data limited; analogous amines suggest moderate hazards
2,6-Bis(4-methoxybenzylidene)cyclohexan-1-one Methoxybenzylidene (2,6-) Fluorescent sensors, catalysis Low acute toxicity (GHS Category 5)
1,1-Bis(4-hydroxyphenyl)cyclohexane Hydroxyphenyl (4,4-) Polymer synthesis Potential skin/eye irritation; incomplete toxicology data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.